molecular formula C11H10N4O B1480199 2-(Azidomethyl)-5-(p-tolyl)oxazole CAS No. 2098112-87-7

2-(Azidomethyl)-5-(p-tolyl)oxazole

Cat. No.: B1480199
CAS No.: 2098112-87-7
M. Wt: 214.22 g/mol
InChI Key: MOTJLYSVKJSXLT-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)-5-(p-tolyl)oxazole” is a compound that contains an oxazole ring, a p-tolyl group, and an azidomethyl group. The oxazole ring is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The azidomethyl group contains an azide functional group attached to a methyl group.

Scientific Research Applications

Synthesis and Characterization

2-(Azidomethyl)-5-(p-tolyl)oxazole is involved in the synthesis of various organic compounds through processes like the Diels–Alder reaction. In a study by Ibata et al. (1992), substituted oxazoles reacted with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) or diethyl azodicarboxylate to yield 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition accompanying ring opening of oxazoles. The structure of an adduct from this reaction was determined by X-ray crystallography, showcasing the utility of oxazoles in complex organic syntheses (Ibata, Suga, Isogami, Tamura, & Shi, 1992).

Coordination Chemistry

Oxazole ligands, including derivatives like 2-(azidomethyl)oxazoles, play a crucial role in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Their versatility, easy synthesis from available precursors, and the ability to modulate chiral centers near donor atoms make them valuable in this field. Gómez, Muller, and Rocamora (1999) focused on the transition metal coordination chemistry of oxazolines, highlighting their structural characterization and versatility in synthetic applications (Gómez, Muller, & Rocamora, 1999).

Continuous Multistep Synthesis

The development of continuous-flow processes for synthesizing 2-(azidomethyl)oxazoles demonstrates the compound's relevance in modern organic synthesis. Rossa et al. (2018) established an efficient protocol for producing azido oxazoles from vinyl azides, involving thermolysis to generate azirines, followed by reactions leading to 2-(azidomethyl)oxazoles. This method underscores the significance of 2-(azidomethyl)oxazoles as versatile building blocks in organic chemistry (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).

Photophysical Characterization and Analysis

Oxazole derivatives, including this compound, are also studied for their photophysical properties. Sevinçek et al. (2011) synthesized and characterized a novel oxazole-5-one derivative, conducting a comprehensive analysis including X-ray crystallography, density functional calculations, and Bader's QTAIM analysis. This research highlights the potential applications of oxazole derivatives in materials science and photophysical studies (Sevinçek, Öztürk, Aygün, Alp, & Büyükgüngör, 2011).

Oxazole Synthesis and Pyrolysis

Oxazoles, including this compound, can be synthesized through various methods, including the pyrolysis of aryl and heterocyclic azides. Mullock and Suschitzky (1968) discussed the synthesis of oxazoles by pyrolyzing azido compounds, demonstrating the broad scope of oxazole synthesis and its applicability in creating diverse organic molecules (Mullock & Suschitzky, 1968).

Properties

IUPAC Name

2-(azidomethyl)-5-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-2-4-9(5-3-8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJLYSVKJSXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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